molecular formula C16H17N B11740090 1-(4-Biphenylyl)cyclopropanemethanamine

1-(4-Biphenylyl)cyclopropanemethanamine

Katalognummer: B11740090
Molekulargewicht: 223.31 g/mol
InChI-Schlüssel: CRYUCQUGFALYPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Biphenylyl)cyclopropanemethanamine is a research chemical with the molecular formula C16H17N and a molecular weight of 223.31 g/mol . This compound is characterized by a cyclopropane ring attached to a biphenyl group and a methanamine moiety. It is used in various scientific research applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 1-(4-Biphenylyl)cyclopropanemethanamine involves several steps. One common method includes the following steps:

    Formation of Biphenyl Derivative: The biphenyl derivative can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst.

    Cyclopropanation: The biphenyl derivative undergoes cyclopropanation using a diazo compound to form the cyclopropane ring.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

1-(4-Biphenylyl)cyclopropanemethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Biphenylyl)cyclopropanemethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(4-Biphenylyl)cyclopropanemethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, leading to changes in their activity and subsequent biological effects . The specific pathways involved depend on the nature of the target and the context of the interaction.

Vergleich Mit ähnlichen Verbindungen

1-(4-Biphenylyl)cyclopropanemethanamine can be compared with other similar compounds, such as:

    1-(4-Biphenylyl)ethylnitramine: This compound has a similar biphenyl structure but differs in the presence of a nitramine group instead of a cyclopropane ring.

    2-(4-Biphenylyl)propionic acid: This compound contains a propionic acid moiety instead of a cyclopropane ring and methanamine group.

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs.

Eigenschaften

Molekularformel

C16H17N

Molekulargewicht

223.31 g/mol

IUPAC-Name

[1-(4-phenylphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C16H17N/c17-12-16(10-11-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9H,10-12,17H2

InChI-Schlüssel

CRYUCQUGFALYPY-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CN)C2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.